molecular formula C6H13NO8S B1194579 [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate CAS No. 76330-20-6

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

Cat. No. B1194579
CAS RN: 76330-20-6
M. Wt: 259.24 g/mol
InChI Key: GXYKBDAKQXPXFV-SLPGGIOYSA-N
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Description

This compound appears to be a derivative of a hexose sugar, modified with an amino group and a sulfate group. Such modifications are significant in biochemistry and pharmaceutical sciences, as they can alter the physical, chemical, and biological properties of the original molecule.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from a suitable sugar derivative or a related precursor. For example, the synthesis of complex molecules can include the formation of cyclic sulfates from diols, indicating a potential pathway for introducing sulfate groups into the molecule (Kemp, Bao, & Pedersen, 1996).

Molecular Structure Analysis

The molecular structure of compounds containing amino, hydroxy, and sulfate groups is characterized by the presence of multiple functional groups capable of forming hydrogen bonds, which can significantly influence the compound's three-dimensional structure and its interactions with other molecules. For instance, studies on similar compounds highlight the importance of hydrogen bonding in stabilizing their crystal structures (Hemamalini, Muthiah, Rychlewska, & Plutecka, 2005).

Scientific Research Applications

  • Synthesis and Structure Revision : The compound has been utilized in the synthesis and structure revision of natural products. For instance, Tezuka et al. (1997) synthesized musclides from L-leucine, showcasing the compound's relevance in natural product synthesis and structure determination (Tezuka et al., 1997).

  • Enantioselective Synthesis : Alonso et al. (2005) described the enantioselective synthesis of a related compound, emphasizing the significance of such compounds in developing chiral, pharmacologically active agents (Alonso et al., 2005).

  • Study of Solubilities : Gong et al. (2012) investigated the solubilities of related saccharides in ethanol-water solutions, highlighting the compound's importance in understanding solubility and crystallization processes (Gong et al., 2012).

  • Asymmetric Hydrogenation Studies : Blandin et al. (1999) explored the asymmetric hydrogenation of related compounds, demonstrating the compound's role in stereochemistry and catalysis research (Blandin et al., 1999).

  • Crystal Structure Analysis : Jasinski et al. (2009) examined the crystal structure of a related compound, indicating the relevance of such compounds in crystallography and molecular structure analysis (Jasinski et al., 2009).

  • Biological Activity Research : The compound's framework has been investigated for its impact on biological activity, as seen in research on chromeno pyrimidinone derivatives (Banothu et al., 2012) and glycosaminoglycan-related monosaccharides (Ojala et al., 1995) (Banothu et al., 2012)(Ojala et al., 1995).

  • Catalysis and Reaction Mechanism Studies : Research on metal hydrogen sulfates as catalysts (Niknam et al., 2007) and sulfonation reactions (Cerfontain et al., 2010) shows the compound's significance in understanding catalytic processes and reaction mechanisms (Niknam et al., 2007)(Cerfontain et al., 2010).

  • Medicinal Chemistry and Drug Development : The compound has been instrumental in the development of new drugs and understanding their properties, such as in the synthesis of enantiopure amino acids and their derivatives (Makino et al., 2009; Concellón et al., 2008) (Makino et al., 2009)(Concellón et al., 2008).

properties

IUPAC Name

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYKBDAKQXPXFV-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997694
Record name 2-Amino-2-deoxy-3-O-sulfohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

CAS RN

76330-20-6
Record name Glucosamine 3-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-deoxy-3-O-sulfohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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